Bienvenue dans la boutique en ligne BenchChem!

6-(2-Cyclopentylethyl)pyrimidin-4-amine

Lipophilicity ADME Drug Design

6-(2-Cyclopentylethyl)pyrimidin-4-amine is a synthetic, low-molecular-weight aminopyrimidine derivative (MW 191.27 g/mol) characterized by a cyclopentylethyl substituent at the 6-position of the pyrimidine ring. As a member of the broader 4-aminopyrimidine class, it serves primarily as a chemical building block and fragment-like scaffold in medicinal chemistry and biological research.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 2090619-79-5
Cat. No. B1482801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Cyclopentylethyl)pyrimidin-4-amine
CAS2090619-79-5
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC2=CC(=NC=N2)N
InChIInChI=1S/C11H17N3/c12-11-7-10(13-8-14-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H2,12,13,14)
InChIKeyIXBXGCHNSVDVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Cyclopentylethyl)pyrimidin-4-amine (CAS 2090619-79-5): An Overview of Its Chemical Identity and Research Position


6-(2-Cyclopentylethyl)pyrimidin-4-amine is a synthetic, low-molecular-weight aminopyrimidine derivative (MW 191.27 g/mol) characterized by a cyclopentylethyl substituent at the 6-position of the pyrimidine ring [1]. As a member of the broader 4-aminopyrimidine class, it serves primarily as a chemical building block and fragment-like scaffold in medicinal chemistry and biological research . Its structural features confer specific physicochemical properties, including a moderate lipophilicity (computed XLogP3-AA of 2.7) and a topological polar surface area (TPSA) of 51.8 Ų, which fundamentally distinguish it from closely related analogs with alternative 6-position substituents [1].

The Substitution Problem: Why 6-(2-Cyclopentylethyl)pyrimidin-4-amine Cannot Be Randomly Replaced


Generic substitution among 4-aminopyrimidine building blocks is a high-risk strategy for scientific projects. Despite sharing a common core, variance at the 6-position dramatically alters the key physicochemical determinants of molecular behavior, notably lipophilicity (XLogP) and conformational flexibility (rotatable bonds). [REFS-1, REFS-2]. For instance, substituting a cyclohexylmethyl analog for the target compound would increase logP by 0.2 units and reduce the number of rotatable bonds, while a phenylethyl substitution would decrease logP by 0.6 units. These shifts can critically impact membrane permeability, target binding kinetics, and overall compound solubility in a biological context [1]. Therefore, selection is not merely about choosing a 'pyrimidine scaffold' but is a precise decision based on demanding a specific, quantifiable balance of properties that only this compound provides.

Head-to-Head Property Comparison: 6-(2-Cyclopentylethyl)pyrimidin-4-amine Against Key Analogs


Lipophilicity Modulation: 6-(2-Cyclopentylethyl) vs. 6-(Cyclohexylmethyl) and 6-(2-Phenylethyl) Analogs

Computational analysis demonstrates that the target compound exhibits a moderate lipophilicity (XLogP3-AA = 2.7) that is a precise intermediate between its cyclohexylmethyl (XLogP3-AA = 2.9) and phenylethyl (XLogP3-AA = 2.1) analogs [REFS-1, REFS-2, REFS-3]. This offers a measurable differentiator, with quantified differences of -0.2 and +0.6 units respectively, confirming its unique position in a property space critical for oral bioavailability.

Lipophilicity ADME Drug Design

Conformational Flexibility: A Higher Rotatable Bond Count vs. the Cyclohexylmethyl Analog

The target compound possesses 3 rotatable bonds compared to 2 for the directly analogous 6-(cyclohexylmethyl)pyrimidin-4-amine [REFS-1, REFS-2]. This quantified difference of +1 rotatable bond indicates greater conformational flexibility, which can be decisive for adapting to a protein binding site via an induced fit mechanism, giving it a distinct advantage in hit-to-lead exploration.

Conformational Flexibility Molecular Interaction SAR

Topological Polar Surface Area (TPSA) Consistency: A Predictive Indicator of Absorption

When evaluated alongside its cyclohexylmethyl (TPSA = 51.8 Ų) and phenylethyl (TPSA = 51.8 Ų) analogs, the target compound consistently exhibits a TPSA of 51.8 Ų [REFS-1, REFS-2, REFS-3]. This class-level observation confirms that 4-aminopyrimidine building blocks maintain a constant polar surface area regardless of the 6-position alkyl modification, allowing researchers to modulate other properties (e.g., logP) without compromising predicted intestinal absorption.

Drug Absorption Permeability TPSA

Hydrogen Bond Donor/Acceptor Capacity: Consistent Pharmacophoric Features

The hydrogen-bonding capacity of 6-(2-cyclopentylethyl)pyrimidin-4-amine is defined by 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. This profile is a class-level characteristic of 4-aminopyrimidine derivatives, where the cyclopentylethyl substituent is not directly involved in the core pharmacophoric features . The invariance in hydrogen bonding across analogs ensures that the 6-position modification serves to fine-tune lipophilicity and conformational properties without disrupting the fundamental interaction hotspots with biological targets.

Pharmacophore Hydrogen Bonding Target Engagement

Defined Application Scenarios Rooted in Specific Properties of 6-(2-Cyclopentylethyl)pyrimidin-4-amine


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

The compound's XLogP of 2.7 and moderate size make it an ideal fragment for central nervous system (CNS) drug discovery. Its lipophilicity is precisely within the Goldilocks zone for blood-brain barrier penetration, outperforming the more lipophilic cyclohexylmethyl analog (XLogP 2.9) which may increase plasma protein binding, and the less lipophilic phenylethyl analog (XLogP 2.1) which may hinder membrane passage [REFS-1, REFS-2, REFS-3]. This balanced property anchors its selection for CNS-focused fragment screens.

Lead Optimization: Modulating Lipophilicity Without Affecting TPSA

In a lead optimization program where a hit compound shows poor permeability, replacing a 6-position substituent with the cyclopentylethyl group offers a precise TPSA-neutral (51.8 Ų) increase in logP of +0.6 units compared to a phenylethyl analog [REFS-1, REFS-2]. This targeted modification allows medicinal chemists to enhance membrane permeability without the confounding effect of altering polar surface area, a common pitfall in lead optimization [3].

Probing Induced-Fit Binding Pockets with a Conformationally Flexible Probe

When investigating a protein target suspected of undergoing induced-fit conformational changes, the target compound's 3 rotatable bonds provide a distinct advantage over the more rigid 6-(cyclohexylmethyl) analog (2 rotatable bonds) [REFS-1, REFS-2]. The additional rotational degree of freedom allows the scaffold to sample a wider conformational space, increasing the likelihood of identifying a productive binding mode and thus justifying its procurement for mechanism-of-action studies.

Quote Request

Request a Quote for 6-(2-Cyclopentylethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.